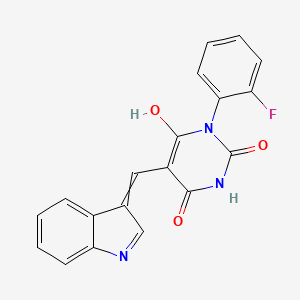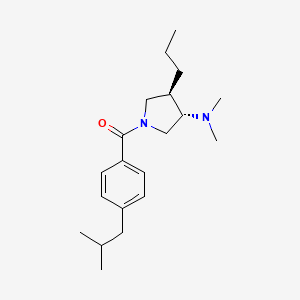
1-(2-furoyl)-4-(3-pyridinylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(2-Furoyl)-4-(3-pyridinylcarbonyl)piperazine involves several key steps starting from 2-furoic acid or derivatives thereof. One method involves the esterification of 2-furoic acid with methanol, followed by reaction with piperazine to yield 1-(2-Furoyl)piperazine and its derivatives (Zheng Xiao-hui, 2010). Additionally, derivatives of this compound have been synthesized through reactions involving furan-2-yl groups and piperazine, indicating a versatile approach to its chemical synthesis (J. Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of 1-(2-Furoyl)-4-(3-pyridinylcarbonyl)piperazine and its derivatives has been confirmed through various spectroscopic methods, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These studies provide insight into the molecular configuration, electronic structure, and potential functional groups that may interact with biological targets or participate in chemical reactions (Shifeng Ban et al., 2023).
Chemical Reactions and Properties
1-(2-Furoyl)-4-(3-pyridinylcarbonyl)piperazine has been explored for its reactivity and chemical behavior in various contexts. For instance, its derivatives have shown potential as antibacterial agents with mild cytotoxicity, indicating a specific chemical reactivity that could be beneficial for therapeutic applications. The synthesis of these derivatives involves reactions with different aryl/aralkyl amines, showcasing the compound's versatility in chemical synthesis (G. Hussain et al., 2018).
Aplicaciones Científicas De Investigación
1. Neurological and Psychiatric Applications
- Piperazine derivatives, including those related to 1-(2-furoyl)piperazine, have shown potential as adenosine A2a receptor antagonists, which may be beneficial in treating Parkinson's disease (Vu et al., 2004).
- Some piperazine derivatives have been found to exhibit activity against symptoms of psychosis and have potential antipsychotic applications (New et al., 1989).
2. Treatment of Metabolic and Neurodegenerative Diseases
- 2-Furoic piperazide derivatives, similar in structure to 1-(2-furoyl)piperazine, have shown promise as drug candidates for type 2 diabetes and Alzheimer's disease due to their inhibitory potential against specific enzymes (Abbasi et al., 2018).
3. Antibacterial and Antifungal Applications
- N-Sulfonated derivatives of (2-furoyl)piperazine have exhibited significant antibacterial potential with mild cytotoxicity, indicating their promise for drug development (Abbasi et al., 2022).
- Certain 2-furoyl piperazine-based compounds have shown good antibacterial activity against various bacterial strains, suggesting their potential as new drug candidates (Hussain et al., 2018).
4. Chemical Synthesis and Characterization
- The synthesis and characterization of 1-(2-furoyl)piperazine calix[4]arene for the preconcentration of metal ions have been reported, indicating its utility in analytical chemistry (Sayin et al., 2018).
5. Catalytic Applications
- New calix[n]arene quaternary ammonium salts, including derivatives of 1-(2-furoyl)piperazine, have been synthesized and shown to catalyze one-pot Mannich reactions efficiently, demonstrating their potential in green chemistry applications (Sayin & Yılmaz, 2014).
Propiedades
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(12-3-1-5-16-11-12)17-6-8-18(9-7-17)15(20)13-4-2-10-21-13/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUSTQQAZFCMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)
![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)
![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)

![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)
![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)
![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)
![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)
![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)
